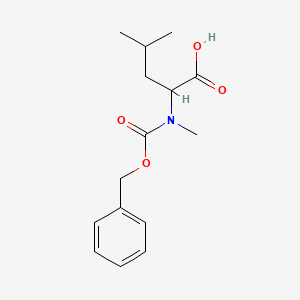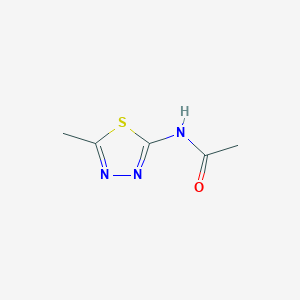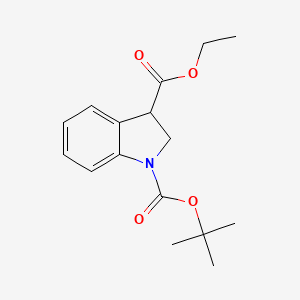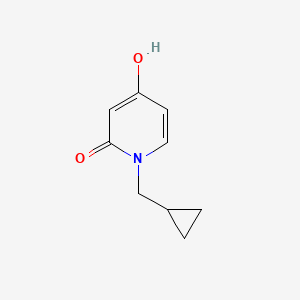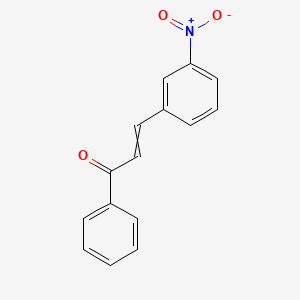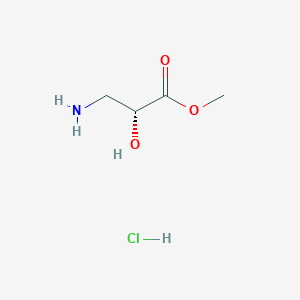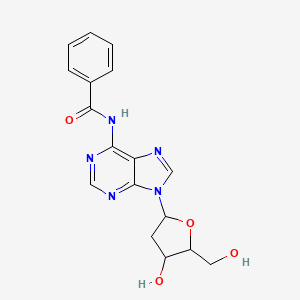
N6-Benzoyl-2'-deoxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine, N(6)-benzoyl-2’-deoxy- is a synthetic derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the substitution of a benzoyl group at the N(6) position and the removal of the hydroxyl group at the 2’ position of the ribose sugar. These modifications confer unique chemical and biological properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, N(6)-benzoyl-2’-deoxy- typically involves the following steps:
Protection of the Hydroxyl Groups: The hydroxyl groups of adenosine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Benzoylation: The N(6) position of the protected adenosine is benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of Adenosine, N(6)-benzoyl-2’-deoxy- follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as column chromatography and recrystallization are employed for purification.
Chemical Reactions Analysis
Types of Reactions
Adenosine, N(6)-benzoyl-2’-deoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the sugar moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzoyl group.
Reduction: Reduced forms of the benzoyl group or the sugar moiety.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Adenosine, N(6)-benzoyl-2’-deoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of Adenosine, N(6)-benzoyl-2’-deoxy- involves its interaction with adenosine receptors and enzymes. The compound can act as an agonist or antagonist at these receptors, modulating various physiological processes. It can also inhibit or activate enzymes involved in nucleotide metabolism, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Adenosine: The parent compound with a hydroxyl group at the 2’ position.
N(6)-Methyladenosine: A derivative with a methyl group at the N(6) position.
2’-Deoxyadenosine: A derivative with the hydroxyl group removed at the 2’ position.
Uniqueness
Adenosine, N(6)-benzoyl-2’-deoxy- is unique due to the presence of both the benzoyl group at the N(6) position and the deoxy modification at the 2’ position. These modifications enhance its stability and alter its interaction with biological targets, making it a valuable tool in research.
Properties
Molecular Formula |
C17H17N5O4 |
|---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C17H17N5O4/c23-7-12-11(24)6-13(26-12)22-9-20-14-15(18-8-19-16(14)22)21-17(25)10-4-2-1-3-5-10/h1-5,8-9,11-13,23-24H,6-7H2,(H,18,19,21,25) |
InChI Key |
PIXHJAPVPCVZSV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


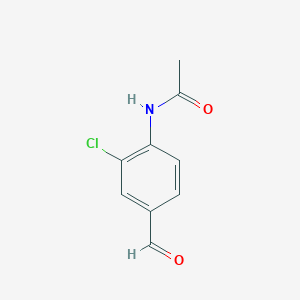
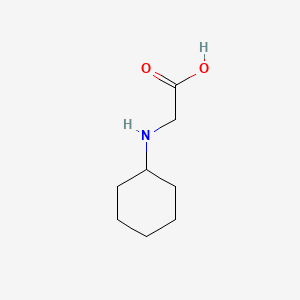
![3-[4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enoic Acid](/img/structure/B8815504.png)
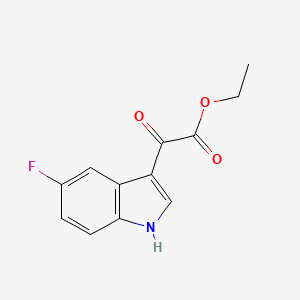
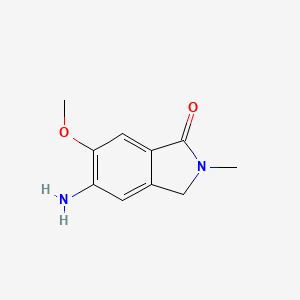

![2-Chloropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8815530.png)
